molecular formula C29H50O2 B120575 Covi-ox CAS No. 77171-98-3

Covi-ox

Cat. No.: B120575
CAS No.: 77171-98-3
M. Wt: 430.7 g/mol
InChI Key: GVJHHUAWPYXKBD-IHMCZWCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Safety and Hazards

Covi-ox is stable for at least 36 months when stored in its unopened original packaging at ambient temperature max. 25 to 30 °C . It should be stored in the tightly sealed, lightproof packaging in a cool place . The product is sensitive to atmospheric oxygen, light, and heat . It is also noted that the product should be protected against light and packaged in opaque containers impermeable to oxygen .

Mechanism of Action

Target of Action

Covi-ox, also known as tocopherol-rich extract (E 306) , is a mixture of different forms of tocopherols . The primary targets of this compound are reactive oxygen species (ROS) in the body. As a potent antioxidant, this compound neutralizes ROS, thereby protecting cells from oxidative damage.

Pharmacokinetics

This compound exhibits good solubility in organic solvents, vegetable oils, and fats, but it is insoluble in water and sparingly soluble in ethanol . This property influences its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Being lipid-soluble, this compound is well-absorbed in the presence of dietary fat and is distributed throughout the body, particularly in lipid-rich tissues.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, this compound is sensitive to atmospheric oxygen, light, and heat . Therefore, it should be stored in a tightly sealed, lightproof packaging in a cool place to maintain its stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Covi-ox is typically extracted from vegetable oils through a process that involves the distillation of the oil to separate the tocopherols. The tocopherol-rich fraction is then purified using various chromatographic techniques . The extraction process is sensitive to oxygen and light, requiring the product to be protected against these elements to maintain its stability .

Industrial Production Methods: In industrial settings, this compound is produced by extracting tocopherols from soybean oil or other vegetable oils. The extraction process involves the use of solvents and chromatographic techniques to isolate and purify the tocopherols . The final product is then packaged in opaque containers to protect it from light and oxygen .

Properties

IUPAC Name

(2R)-2,5,7,8-tetramethyl-2-[(4S,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22-,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJHHUAWPYXKBD-IHMCZWCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(CC[C@@](O2)(C)CCC[C@@H](C)CCC[C@@H](C)CCCC(C)C)C(=C1O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture consisting of 69.9 g (0.460 mol) of 2,3,5-trimethylhydroquinone, 69.7 g (0.31 mol) of zinc bromide, 7.5 g of concentrated hydrochloric acid and 1.2 g of zinc dust, was added dropwise, under stirring at 50° C. over 1 hour, 138.8 g (0.460 mol) of isophytol (purity: 98.1%). Further, the resulting mixture was stirred at the same temperature for 1 hour. The reaction liquid was washed with water, followed by concentrating, whereby 199.4 g of the title compound was obtained as a brown oil (yield: 98.6%, GLC purity: 97.8%).
Quantity
69.9 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
138.8 g
Type
reactant
Reaction Step Three
Quantity
69.7 g
Type
catalyst
Reaction Step Four
Name
Quantity
1.2 g
Type
catalyst
Reaction Step Five
Yield
98.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Covi-ox
Reactant of Route 2
Reactant of Route 2
Covi-ox
Reactant of Route 3
Covi-ox
Reactant of Route 4
Reactant of Route 4
Covi-ox
Reactant of Route 5
Reactant of Route 5
Covi-ox
Reactant of Route 6
Covi-ox

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.